Terpin

描述

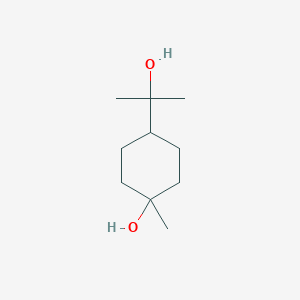

松油萜,也称为松油萜水合物,是一种单环单萜醇,化学式为C10H20O2。它通常用作祛痰药,以帮助患有支气管炎和相关疾病的患者松解粘液。 松油萜来源于天然来源,如松节油、牛至、百里香和桉树 .

准备方法

合成路线和反应条件: 松油萜可以通过在各种挥发油(如香叶醇和芳樟醇)中添加稀酸(如 5% 硫酸)来合成 . 另一种常用方法涉及使用酸催化剂(如对甲苯磺酸或磷酸和乙酸的混合物)对α-蒎烯(松节油的主要成分)进行水合 . 反应条件通常包括适度温度和受控的酸浓度,以实现高产率。

工业生产方法: 松油萜的工业生产通常涉及松节油的分馏,然后对分馏后的α-蒎烯进行水合。 与直接从原油中合成相比,这种方法因其效率高且产量高而受到青睐 .

化学反应分析

反应类型: 松油萜经历各种化学反应,包括:

氧化: 松油萜可以被氧化形成松油烯和其他相关化合物。

还原: 松油萜的还原会导致松油萜烯的形成。

取代: 松油萜可以发生取代反应,特别是与卤素反应,形成卤代衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和重铬酸。

还原: 使用像氢化铝锂这样的还原剂。

取代: 卤化反应通常使用像氯或溴这样的试剂,在受控条件下进行。

主要产物:

氧化: 松油烯和其他相关化合物。

还原: 松油萜烯。

取代: 卤代松油萜衍生物。

科学研究应用

Pharmaceutical Applications

Expectorant Properties

Terpin hydrate, a derivative of this compound, is widely recognized for its expectorant properties. It is commonly used in treating respiratory conditions such as bronchitis and asthma. By reducing the viscosity of mucus, this compound hydrate facilitates easier clearance from the airways, thereby alleviating symptoms associated with chronic respiratory diseases .

Clinical Studies

A study published in the Journal of Thermal Analysis and Calorimetry highlighted the thermal properties of this compound hydrate, indicating its stability and potential for use in therapeutic formulations. The research demonstrated that this compound hydrate exhibits favorable compression characteristics for tablet formulation, suggesting its viability in pharmaceutical applications .

Agricultural Applications

Pesticide Development

Terpenes, including this compound, play a crucial role in developing natural pesticides. Their inherent properties make them effective against various pests while being less harmful to beneficial insects. Terpenes are utilized as active ingredients in several commercial pesticide formulations, contributing to sustainable agricultural practices .

Case Study: Natural Pest Control

Research has shown that terpenes can enhance plant defenses against herbivory. For instance, studies indicate that certain terpenes can attract predatory insects that help control pest populations naturally . This application not only reduces reliance on synthetic pesticides but also promotes ecological balance.

Industrial Applications

Solvent and Chemical Feedstock

this compound is a significant component in the production of turpentine, which serves as an organic solvent and a chemical feedstock for synthesizing other terpenoids. Turpentine derived from pine resin is utilized in paints, varnishes, and adhesives due to its excellent solvent properties .

Data Table: Industrial Uses of this compound

| Application | Description | Examples |

|---|---|---|

| Solvent | Used in paints and varnishes | Turpentine |

| Chemical Feedstock | Precursor for synthesizing other chemicals | Production of synthetic resins |

| Fragrance Industry | Used in perfumes and cosmetics | Essential oils |

Environmental Applications

Cloud Seeding

Recent studies have suggested that terpenes released by trees may play a role in cloud seeding processes. In warmer climates, increased terpene emissions can lead to cloud formation that reflects sunlight, potentially regulating forest temperatures . This phenomenon highlights the ecological significance of terpenes beyond their direct applications.

作用机制

松油萜水合物通过改善纤毛粘液功能起作用。它直接作用于下呼吸道的支气管分泌细胞,液化并促进支气管分泌物的排出。 此外,它对肺实质具有弱的防腐作用 .

类似化合物:

松油烯-4-醇: 以其抗菌和抗炎作用而闻名,通常存在于茶树油中.

松油萜的独特性: 松油萜因其兼具祛痰药和防腐剂的双重作用而独一无二。 虽然α-松油醇和松油烯-4-醇共享一些生物特性,但松油萜在呼吸道疾病中的特殊应用使它与众不同 .

相似化合物的比较

α-Terpineol: A monoterpenoid alcohol with similar uses in fragrances and flavors.

Terpinen-4-ol: Known for its antimicrobial and anti-inflammatory effects, commonly found in tea tree oil.

Uniqueness of Terpin: this compound is unique due to its dual role as an expectorant and antiseptic. While α-terpineol and terpinen-4-ol share some biological properties, this compound’s specific application in respiratory medicine sets it apart .

生物活性

Terpin, a monoterpene alcohol, is known for its diverse biological activities and therapeutic potential. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Profile

- Molecular Formula : C10H18O

- CAS Registry Number : 2451-01-6

- Synonyms : this compound hydrate, this compound cis-form hydrate

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : this compound has been shown to possess antibacterial properties against various pathogens. For instance, studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) of this compound against selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 1.5 |

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which can help mitigate oxidative stress in biological systems. The DPPH radical scavenging activity of this compound was assessed, yielding an IC50 value of 45 µg/mL, indicating its potential as a natural antioxidant agent .

- Anti-inflammatory Effects : Research indicates that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. A study reported that this compound reduced the levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

The mechanisms through which this compound exerts its biological effects include:

- Cell Membrane Disruption : this compound interacts with bacterial cell membranes, leading to increased permeability and cell lysis.

- Scavenging Free Radicals : Its chemical structure allows this compound to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit enzymes such as cyclooxygenase (COX), contributing to its anti-inflammatory properties.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial evaluated the effectiveness of this compound hydrate in patients with respiratory infections caused by bacterial pathogens. The results indicated a significant reduction in symptoms and bacterial load after treatment with this compound hydrate compared to a placebo group . -

Case Study on Antioxidant Properties :

In a randomized controlled trial involving diabetic patients, supplementation with this compound showed improved oxidative stress markers compared to the control group. The study highlighted this compound's potential role in managing diabetes-related complications through its antioxidant activity . -

Case Study on Anti-inflammatory Effects :

A recent study investigated the anti-inflammatory effects of this compound in an animal model of arthritis. The administration of this compound resulted in decreased paw swelling and reduced levels of inflammatory markers, suggesting its therapeutic potential for inflammatory diseases .

属性

IUPAC Name |

4-(2-hydroxypropan-2-yl)-1-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,11-12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNWAMSGVWEHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023643, DTXSID401031800, DTXSID501031803 | |

| Record name | Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-p-Menthan-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 mg/mL at 20 °C | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80-53-5, 565-48-0, 565-50-4, 2451-01-6 | |

| Record name | Terpin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terpin [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-p-Menthan-1,8-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpin, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TERPIN HYDRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TERPIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanemethanol, 4-hydroxy-.alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-p-Menthan-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menthane-1,8-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-hydroxy-α,α,4-trimethylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPF495B08R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERPIN, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HW1S44T5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

158 - 159 °C | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。